molecular formula C26H28N2O5 B4960361 N-[2-[[3-[(2-acetamidophenoxy)methyl]-2-methoxy-5-methylphenyl]methoxy]phenyl]acetamide

N-[2-[[3-[(2-acetamidophenoxy)methyl]-2-methoxy-5-methylphenyl]methoxy]phenyl]acetamide

Cat. No.: B4960361
M. Wt: 448.5 g/mol
InChI Key: UFRJDKLDEUOVOH-UHFFFAOYSA-N
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Description

N-[2-[[3-[(2-acetamidophenoxy)methyl]-2-methoxy-5-methylphenyl]methoxy]phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as acetamide, methoxy, and phenyl groups. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-[[3-[(2-acetamidophenoxy)methyl]-2-methoxy-5-methylphenyl]methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5/c1-17-13-20(15-32-24-11-7-5-9-22(24)27-18(2)29)26(31-4)21(14-17)16-33-25-12-8-6-10-23(25)28-19(3)30/h5-14H,15-16H2,1-4H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRJDKLDEUOVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)COC2=CC=CC=C2NC(=O)C)OC)COC3=CC=CC=C3NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[3-[(2-acetamidophenoxy)methyl]-2-methoxy-5-methylphenyl]methoxy]phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the acetamidophenoxy intermediate: This step involves the reaction of 2-acetamidophenol with a suitable alkylating agent to introduce the phenoxy group.

    Methoxylation and methylation: The intermediate is then subjected to methoxylation and methylation reactions to introduce the methoxy and methyl groups, respectively.

    Final coupling reaction: The final step involves coupling the intermediate with a phenylmethoxy derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise control of reaction parameters such as temperature, pressure, and solvent composition.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[3-[(2-acetamidophenoxy)methyl]-2-methoxy-5-methylphenyl]methoxy]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[[3-[(2-acetamidophenoxy)methyl]-2-methoxy-5-methylphenyl]methoxy]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-[[3-[(2-acetamidophenoxy)methyl]-2-methoxy-5-methylphenyl]methoxy]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

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